What is the chemical structure of 2,7-Dihydrohomoerysotrine?
What is the chemical structure of 2,7-Dihydrohomoerysotrine?
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,7-Dihydrohomoerysotrine is a member of the homoerythrina alkaloid class of natural products, characterized by a distinctive tetracyclic spiroamine core structure. This guide provides a comprehensive overview of its chemical structure, and available data on its biological activities and physicochemical properties. Due to the limited availability of specific experimental data for 2,7-Dihydrohomoerysotrine, this document also incorporates relevant information from the broader class of homoerythrina alkaloids to provide a contextual understanding of its potential pharmacological profile and avenues for future research.
Chemical Structure
The definitive chemical structure of 2,7-Dihydrohomoerysotrine, corresponding to the molecular formula C₂₀H₂₇NO₃ and CAS number 51095-85-3, is presented below. The structure features a tetracyclic system with a spiro-fused nitrogen-containing ring, a common characteristic of the homoerythrina alkaloid family.
Figure 1: Chemical Structure of 2,7-Dihydrohomoerysotrine.
Physicochemical and Spectroscopic Data
While specific experimental data for 2,7-Dihydrohomoerysotrine is not extensively reported in publicly accessible literature, general characteristics of homoerythrina alkaloids suggest it is a crystalline solid at room temperature. Spectroscopic identification methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for its characterization.[1]
Table 1: Physicochemical and Spectroscopic Data Summary
| Property | Value | Source/Method |
| Molecular Formula | C₂₀H₂₇NO₃ | - |
| Molecular Weight | 329.44 g/mol | Calculated |
| CAS Number | 51095-85-3 | - |
| Identification Methods | Mass Spectrometry, NMR | [1] |
Experimental Protocols
Isolation Protocol
Homoerythrina alkaloids are typically isolated from plants of the Erythrina genus. A general protocol for their extraction and isolation is as follows:
-
Extraction: Dried and powdered plant material (e.g., seeds, bark) is subjected to extraction with a suitable organic solvent, such as methanol or ethanol.
-
Acid-Base Extraction: The crude extract is then partitioned between an acidic aqueous solution and an organic solvent to separate the basic alkaloids from other plant constituents. The aqueous layer containing the protonated alkaloids is then basified and re-extracted with an organic solvent.
-
Chromatography: The resulting alkaloid-rich fraction is subjected to various chromatographic techniques, such as column chromatography over silica gel or alumina, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate individual alkaloids like 2,7-Dihydrohomoerysotrine.
Synthesis Protocol
The total synthesis of the complex tetracyclic core of homoerythrina alkaloids is a significant challenge in organic chemistry. General synthetic strategies often involve the construction of the key spirocyclic amine and subsequent functional group manipulations. While a specific protocol for 2,7-Dihydrohomoerysotrine is not published, synthetic approaches to related homoerythrina alkaloids can serve as a template for its synthesis.
Biological Activity Assays
Based on the known activities of related alkaloids, the following in vitro assays could be employed to investigate the biological profile of 2,7-Dihydrohomoerysotrine:
-
Cholinesterase Inhibition Assay: To evaluate its potential as an acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) inhibitor, relevant to neurodegenerative diseases.
-
PARP-1 Inhibition Assay: To assess its potential as a poly(ADP-ribose) polymerase-1 inhibitor, a target in cancer therapy.
-
Cell Viability and Apoptosis Assays: To determine its cytotoxic effects on cancer cell lines and elucidate the mechanism of cell death (e.g., MTT assay, flow cytometry with Annexin V/PI staining).
Biological Activity and Signaling Pathways
Specific biological activities and the mechanism of action for 2,7-Dihydrohomoerysotrine have not been extensively studied. However, the broader class of homoerythrina alkaloids has been reported to exhibit a range of pharmacological effects, offering insights into the potential activities of this compound.
Potential Biological Activities
-
Anticholinesterase Activity: Several erythrina alkaloids have demonstrated inhibitory activity against acetylcholinesterase, suggesting a potential role in the management of Alzheimer's disease.
-
Anticancer Activity: Some homoerythrina alkaloid derivatives have been shown to inhibit PARP-1 and induce apoptosis in cancer cells.
-
Neuroprotective Effects: Alkaloids, in general, are being investigated for their potential to modulate signaling pathways involved in neurodegenerative diseases.
Putative Signaling Pathways
Given the activities of related compounds, 2,7-Dihydrohomoerysotrine could potentially modulate various signaling pathways. The diagram below illustrates a generalized workflow for investigating the mechanism of action of a novel homoerythrina alkaloid.
Caption: A logical workflow for the investigation of 2,7-Dihydrohomoerysotrine.
Conclusion and Future Directions
2,7-Dihydrohomoerysotrine represents an intriguing yet understudied member of the homoerythrina alkaloid family. While its precise biological activities remain to be elucidated, its structural similarity to other pharmacologically active alkaloids suggests it may possess valuable therapeutic properties. Future research should focus on the definitive structural confirmation through advanced spectroscopic techniques, development of efficient synthetic routes, and comprehensive biological evaluation to uncover its full potential in drug discovery and development. The experimental protocols and potential signaling pathways outlined in this guide provide a framework for initiating such investigations.
